3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a chemical compound that belongs to the class of bicyclic octane derivatives. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic framework of this compound provides a rigid structure that can interact with biological targets in a specific manner, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through an intramolecular cyclization reaction.
Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the pyridin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring or the bicyclic core .
Scientific Research Applications
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis:
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications: The compound’s unique properties can be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The pyridin-2-yloxy group can participate in hydrogen bonding or π-π interactions with the target, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares the bicyclic core but lacks the pyridin-2-yloxy group, resulting in different chemical and biological properties.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure, leading to distinct reactivity and applications.
Uniqueness
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to the presence of the pyridin-2-yloxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBLCTWSMHUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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